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POLY(GLU, ALA) SODIUM SALT - 119039-86-0

POLY(GLU, ALA) SODIUM SALT

Catalog Number: EVT-1510145
CAS Number: 119039-86-0
Molecular Formula: C6H7K5O21S5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Poly(Glutamic Acid, Alanine) Sodium Salt is a synthetic polypeptide composed of glutamic acid and alanine residues. It is classified as a polyamino acid and is notable for its applications in various scientific fields, including biochemistry and materials science. The compound is characterized by its ability to form hydrogels and its potential use in drug delivery systems due to its biocompatibility and biodegradability.

Source

The sodium salt of poly(glutamic acid, alanine) is synthesized through the polymerization of the respective amino acids. This compound can be sourced from various suppliers specializing in synthetic polymers, with specifications including different molecular weights depending on the intended application.

Classification

Poly(Glutamic Acid, Alanine) Sodium Salt falls under the category of synthetic polypeptides. It is also classified as a negatively charged polyelectrolyte, which allows it to interact with positively charged molecules and surfaces.

Synthesis Analysis

Methods

The synthesis of Poly(Glutamic Acid, Alanine) Sodium Salt typically involves the following methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Liquid-Phase Polymerization: In this approach, glutamic acid and alanine are polymerized in solution, often using coupling agents to facilitate the formation of peptide bonds.

Technical Details

  • The polymerization reaction can be catalyzed by various agents, including carbodiimides, which activate carboxyl groups for nucleophilic attack by amine groups.
  • Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the molecular weight and degree of polymerization.
Molecular Structure Analysis

Structure

Poly(Glutamic Acid, Alanine) Sodium Salt consists of repeating units of glutamic acid and alanine linked by peptide bonds. The general structure can be represented as follows:

 Glu Ala n\text{ Glu Ala }_n

where nn indicates the number of repeating units.

Data

  • Molecular Formula: C18H19N2O4 (for a dimeric unit)
  • Molecular Weight: Approximately 313.348 g/mol
  • Density: 1.2 g/cm³
  • Solubility: Soluble in water due to its ionic nature.
Chemical Reactions Analysis

Reactions

Poly(Glutamic Acid, Alanine) Sodium Salt can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed back into free amino acids.
  2. Cross-linking Reactions: The carboxyl groups can react with various agents to form cross-linked networks, enhancing mechanical properties for applications in hydrogels.

Technical Details

  • The reactivity of the carboxyl groups allows for conjugation with other molecules, such as drugs or fluorescent markers.
  • Cross-linking can be achieved through methods such as thermal treatment or chemical cross-linkers like glutaraldehyde.
Mechanism of Action

Process

The mechanism of action for Poly(Glutamic Acid, Alanine) Sodium Salt primarily involves its interaction with biological systems:

  1. Cellular Uptake: The negatively charged polymer can facilitate cellular uptake of positively charged therapeutic agents through electrostatic interactions.
  2. Hydrogel Formation: Upon hydration, it forms hydrogels that can encapsulate drugs and release them in a controlled manner.

Data

Studies have shown that modifications to the polymer structure can enhance its bioactivity and stability in biological environments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Melting Point: Not applicable due to its polymeric nature.
  • Storage Conditions: Should be stored at low temperatures (below -15°C) under inert conditions to prevent degradation .

Chemical Properties

  • pH Stability: Maintains stability across a wide pH range.
  • Ionic Character: Exhibits strong ionic character due to the presence of sodium ions associated with carboxylate groups.
Applications

Poly(Glutamic Acid, Alanine) Sodium Salt has several scientific applications:

  1. Drug Delivery Systems: Utilized for targeted delivery of therapeutics due to its biocompatibility and ability to form hydrogels.
  2. Biomaterials: Employed in tissue engineering scaffolds where it supports cell adhesion and proliferation.
  3. Surface Coatings: Used in layer-by-layer deposition techniques for creating functional surfaces in biomedical devices .
Enzymatic and Chemical Synthesis Methodologies

Ribosomal Protein S6-Modifying Enzymes (RimK) in α-Linkage Polymerization

RimK enzymes catalyze ATP-dependent α-amide bond formation in polyglutamate chains, enabling the synthesis of poly-α-glutamic acid (α-PGA) with strict stereochemical control. Originally identified as ribosomal protein S6 modifiers in Escherichia coli K-12, RimK exhibits exceptional thermal stability (retaining 86% activity after 15 min at 55°C) and pH-dependent polymerization behavior [1]. Structural studies reveal that RimK homologs from Pseudomonas species lack the self-limiting activity observed in E. coli, allowing near-unlimited glutamate addition under optimal conditions [3]. This enzymatic approach overcomes traditional challenges in α-linked polypeptide synthesis, as it operates efficiently with unprotected L-glutamic acid monomers in aqueous buffers, eliminating the need for organic solvents or protecting groups [1]. The polymerization proceeds stepwise from the C-terminus, with MALDI-TOF mass spectrometry confirming glutamate polymers up to 46-mers at pH 9.0 [1].

Table 1: RimK-Catalyzed Polyglutamate Synthesis Optimization

ParameterOptimal ConditionEffect on Polymerization
pH9.0Maximizes chain length (46-mer observed)
Temperature30-55°C>85% activity retention at 55°C
ATP Concentration12.5 mMEssential for aminoacyl-phosphate intermediate
Mg²⁺ PresenceRequired (12.5 mM)Cofactor for ATP hydrolysis

ATP-Dependent Poly-α-Glutamic Acid Synthesis Mechanisms

The RimK catalytic mechanism involves a three-step ATP hydrolysis cycle: (1) Glutamate activation via adenylation, (2) Formation of a glutamate-phosphate intermediate, and (3) Nucleophilic attack by the terminal carboxylate of the growing peptide chain [1] [3]. Crystal structures of RimK homologs reveal a conserved active site that positions glutamate precisely for α-carboxyl linkage formation, while excluding γ-carboxyl participation [3]. ATP hydrolysis drives this energetically unfavorable peptide bond formation, with the enzyme hydrolyzing ATP to ADP and inorganic phosphate (Pi) during each elongation cycle [1]. Kinetic studies demonstrate Michaelis-Menten constants (Km) of 0.8 mM for glutamate and 0.2 mM for ATP in E. coli RimK, highlighting its high substrate affinity [1]. The tetrameric quaternary structure observed in both E. coli and Pseudomonas RimK homologs suggests that oligomerization is essential for catalytic activity, potentially facilitating allosteric regulation [3].

Copolymer Feed Ratio Optimization (Glu:Ala) for Functional Diversity

Controlled incorporation of alanine into polyglutamate backbones enables precise modulation of hydrophobicity, crystallinity, and charge density. Research indicates that a 4:1 Glu:Ala molar feed ratio yields copolymers with optimal amphiphilic balance for self-assembly applications [1] [6]. This composition provides sufficient carboxylic acid density (from glutamate) for water solubility and functionalization, while alanine residues introduce hydrophobic domains that promote secondary structure formation. Lower Ala content (e.g., 1:10 Glu:Ala) significantly reduces aqueous solubility due to diminished charge density, whereas higher Ala ratios (e.g., 1:4) enhance β-sheet formation, as confirmed by circular dichroism spectroscopy [6]. The sodium salt form of poly(Glu, Ala) with 4:1 ratio demonstrates molecular weights of 20-50 kDa, ideal for nanoparticle formation [4] [6].

Table 2: Impact of Glu:Ala Feed Ratio on Copolymer Properties

Glu:Ala RatioWater SolubilityDominant Secondary StructureIdeal Application
4:1HighRandom coilDrug conjugation, hydrogels
1:1Moderateα-HelixMembrane interactions
1:4Lowβ-SheetStructural biomaterials

Hydrolytic Degradation Strategies for Molecular Weight Tuning

Controlled depolymerization of poly(Glu, Ala) sodium salt enables precise molecular weight tuning for specific biomedical applications. Alkaline hydrolysis (0.1-1M NaOH, 37-60°C) selectively cleaves glutamyl-alanine peptide bonds due to the enhanced lability of alanine-terminal residues [5] [8]. This method produces low-molecular-weight fragments (5-15 kDa) suitable for renal clearance in drug delivery systems. Alternatively, enzymatic degradation using γ-glutamyl transpeptidase (GTP) targets γ-carboxyl linkages but exhibits reduced activity against α-linked polyglutamate chains [5]. Microbial fermentation-derived poly(Glu, Ala) shows accelerated biodegradation compared to synthetic variants due to the presence of esterase-producing bacteria like Bacillus subtilis in fermentation broths [5] [6]. Degradation kinetics follow first-order kinetics, with rate constants (k) ranging from 0.05 day⁻¹ (high Mw) to 0.2 day⁻¹ (low Mw) under physiological conditions [8].

Bioconjugation Techniques Involving Poly(Glu, Ala) Backbone Functionalization

The pendant carboxyl groups in poly(Glu, Ala) sodium salt serve as versatile handles for bioconjugation via carbodiimide chemistry (EDC/NHS). This enables: (1) Covalent attachment of chemotherapeutic agents (e.g., cisplatin, doxorubicin) through pH-labile hydrazone linkages, (2) Grafting of cell-penetrating peptides (e.g., TAT, RGD) for targeted delivery, and (3) PEGylation to enhance circulatory half-life [1] [5] [6]. The glutamate-rich sequences facilitate calcium ion chelation, enabling mineralization for bone tissue engineering scaffolds [6]. For stimuli-responsive systems, primary amines in bioactive molecules can be conjugated to glutamate γ-carboxyls, preserving the α-carboxyls for backbone integrity. The optimal degree of functionalization ranges from 15-30% to prevent copolymer precipitation while maintaining bioactivity [5].

Table 3: Bioconjugation Strategies for Poly(Glu, Ala) Sodium Salt

Conjugation TargetChemistryFunctional Group UtilizedApplication Example
Anticancer drugsHydrazone linkageγ-COOH of GlupH-responsive drug release
Targeting peptidesAmide bond (EDC/NHS)γ-COOH of GluTumor-homing nanoparticles
Polyethylene glycolEpoxide-amine reactionPrimary amine of AlaStealth nanoparticles
HydroxyapatiteCalcium chelationα-COOH backboneBone regeneration scaffolds

Properties

CAS Number

119039-86-0

Product Name

POLY(GLU, ALA) SODIUM SALT

Molecular Formula

C6H7K5O21S5

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